molecular formula C16H12FNO B131559 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile CAS No. 141892-93-5

4-[3-(4-Fluorophenyl)propanoyl]benzonitrile

Cat. No. B131559
M. Wt: 253.27 g/mol
InChI Key: BMFRAJGWCPIUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzonitrile derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile involves the production of p-[18F]fluorobenzyl iodide and its incorporation into the DASB precursor, resulting in a compound with potential neuroimaging applications . Similarly, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate provides insights into the synthesis of fluorine-containing benzonitrile derivatives, which could be relevant for the synthesis of 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is crucial for their biological activity and interaction with other molecules. X-ray crystallography and Hirshfeld surface analysis are common techniques used to study these structures. For example, the molecular structure of a novel inhibitor of hepatitis B was analyzed using these methods, revealing its monoclinic P21/c space group and the intermolecular interactions within the crystal . These techniques could similarly be applied to analyze the molecular structure of 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions, including those that affect their fluorescence properties. The fluorescence response of 4-(N,N'-dimethylamino)benzonitrile in room temperature ionic liquids, for example, shows dual emission from locally excited and intramolecular charge transfer states, which can be influenced by temperature, excitation wavelength, and exposure time . The chemical reactivity of 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile could similarly be studied to understand its potential applications in sensing or imaging.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives, such as their vibrational spectra, can be studied using ab initio HF and density functional methods. The study of 3-chloro-4-fluoro benzonitrile provides detailed interpretations of its infrared and Raman spectra, which are essential for understanding the compound's behavior under different conditions . The influence of fluoro substitution on the internal conversion and fluorescence properties of 4-(azetidinyl)benzonitriles in alkane solvents is another example of how substitution patterns can affect the physical properties of these compounds . These analyses are relevant for predicting the properties of 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile.

Scientific Research Applications

Synthetic Intermediates and Pharmaceuticals

Compounds with similar structural features, such as fluorinated aromatic units and nitrile groups, are frequently used as intermediates in the synthesis of pharmaceuticals. For example, fluorinated compounds are pivotal in medicinal chemistry due to their ability to alter the biological activity of molecules, enhancing their metabolic stability, binding affinity, or membrane permeability (Lipunova et al., 2018). The presence of a nitrile group can also be a key functional group in drug design, serving as a bioisostere for other functional groups.

Materials Science

Fluorinated aromatic compounds are also significant in materials science, where they contribute to the development of advanced materials. For instance, fluorophores, which are molecules that can re-emit light upon light absorption, are used in molecular imaging and diagnostics. They must be carefully evaluated for toxicity before being administered to patients, and compounds like indocyanine green, which shares the property of fluorescence with potential derivatives of "4-[3-(4-Fluorophenyl)propanoyl]benzonitrile," have been approved for medical use due to their high fluorescent characteristics and safety profile (Alford et al., 2009).

Organic Synthesis Methodologies

The structural motifs found in "4-[3-(4-Fluorophenyl)propanoyl]benzonitrile" are often involved in the development of new synthetic methodologies. For example, fluoroalkylation reactions in aqueous media represent a significant area of green chemistry, aiming to incorporate fluorinated groups into target molecules efficiently and environmentally friendly (Song et al., 2018). Such reactions are crucial for introducing fluorine atoms or fluoroalkyl groups into organic compounds, enhancing their properties for various applications, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

4-[3-(4-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-4,6-9H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFRAJGWCPIUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618720
Record name 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Fluorophenyl)propanoyl]benzonitrile

CAS RN

141892-93-5
Record name 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is hydrogenated in ethanol using 5% Pd-C as a catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.